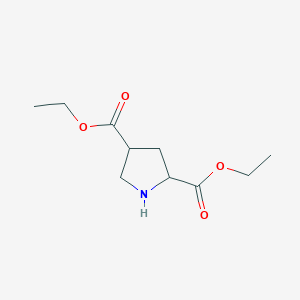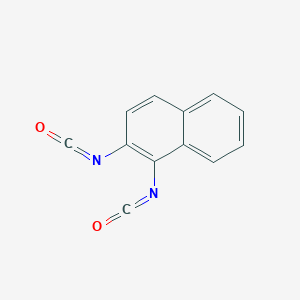
Naphthalene diisocyanate
Vue d'ensemble
Description
Naphthalene diisocyanate (NDI) is a white to light yellow crystalline solid . It has a characteristic odor and is incompatible with many classes of compounds, reacting exothermically to release toxic gases . NDI serves as a crucial building block for high-performance polyurethane elastomers, offering superior mechanical and chemical properties compared to MDI- and TDI-based elastomers .
Synthesis Analysis
The synthesis of NDI involves combining a dried solid with a solvent in a reaction kettle, and introducing phosgene gas . A detailed preparation method of NDI is described in a patent , where various compounds are combined and reacted in a reactor, followed by several steps including stirring, warming, and filtering, to finally obtain NDI.
Molecular Structure Analysis
NDI has the molecular formula C12H6N2O2 . It is a member of the diisocyanates family, characterized by having two NCO groups as their key reactive sites .
Chemical Reactions Analysis
NDI reacts exothermically with many classes of compounds to release toxic gases . It is used in the production of polyurethane products like coatings, adhesives, sealants, and elastomers . The reaction of NDI with water and biological (macro)molecules and the resulting reaction products are key to its use in polyurethane production .
Physical And Chemical Properties Analysis
NDI is a white to light yellow crystalline solid . It has a characteristic odor and is incompatible with many classes of compounds . It serves as a crucial building block for high-performance polyurethane elastomers .
Safety And Hazards
NDI poses significant health hazards to individuals exposed to it. Exposure to vapors of NDI has been linked to occupationally related asthma in some individuals, particularly those working in synthetic rubber plants . It is a powerful allergen, an irritant, and a questionable carcinogen . When heated to decomposition, it emits toxic fumes of NOx .
Propriétés
IUPAC Name |
1,2-diisocyanatonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-7-13-11-6-5-9-3-1-2-4-10(9)12(11)14-8-16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHZWRZAWJVPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948449 | |
| Record name | 1,2-Diisocyanatonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene diisocyanate | |
CAS RN |
25551-28-4 | |
| Record name | Naphthalene, diisoyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025551284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diisocyanatonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1622752.png)
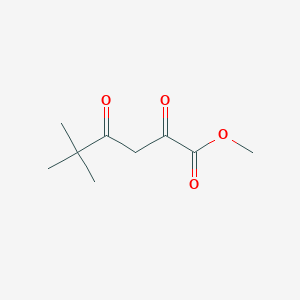
![N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B1622754.png)
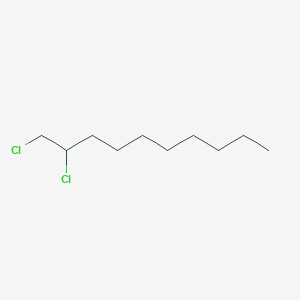





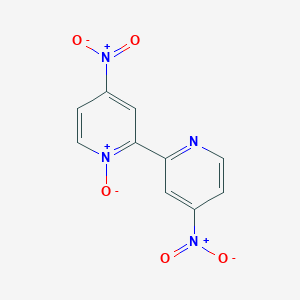
![Tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane](/img/structure/B1622769.png)


